molecular formula C20H14O2S2 B1672097 Bis(2-hydroxy-1-naphthyl) disulfide CAS No. 42521-82-4

Bis(2-hydroxy-1-naphthyl) disulfide

Cat. No. B1672097
CAS RN: 42521-82-4
M. Wt: 350.5 g/mol
InChI Key: RFAXLXKIAKIUDT-UHFFFAOYSA-N
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Description

Bis(2-hydroxy-1-naphthyl) disulfide, also known as 1,1’-dithiodi-2-naphthol, belongs to the class of organic compounds known as naphthols and derivatives .


Molecular Structure Analysis

The molecular formula of Bis(2-hydroxy-1-naphthyl) disulfide is C20H14O2S2. It has a molar mass of 350.45 g/mol .


Physical And Chemical Properties Analysis

Bis(2-hydroxy-1-naphthyl) disulfide is a solid at room temperature. It has a predicted density of 1.46±0.1 g/cm3 .

Safety and Hazards

Bis(2-hydroxy-1-naphthyl) disulfide can cause skin and eye irritation. It is recommended to wear suitable protective equipment, avoid dust dispersion, and wash hands and face thoroughly after handling .

Mechanism of Action

Target of Action

IPA-3 primarily targets p21-activated kinase 1 (Pak1) and diadenylate cyclase of Streptococcus suis (ssDacA) . Pak1 is a key protein kinase regulating various cellular processes including angiogenesis , while ssDacA is an essential enzyme in some bacterial pathogens .

Mode of Action

IPA-3 interacts with its targets in a specific manner. It acts as a non-ATP competitive inhibitor of Pak1 . In the case of ssDacA, IPA-3 inhibits the production of cyclic diadenylate monophosphate (c-di-AMP), a crucial signal molecule in bacteria .

Biochemical Pathways

IPA-3 affects several biochemical pathways. In the context of Pak1, it impedes the development of sub-intestinal vessels and intersegmental vessels by suppressing the expression of vascular endothelial growth factor (VEGF), VEGF receptor 2 (VEGFR2), neurophilin 1 (NRP1), and downstream genes matrix metalloproteinase (MMP)-2 and MMP-9 . In the context of ssDacA, IPA-3 inhibits the production of c-di-AMP, affecting the bacterial physiological processes .

Result of Action

IPA-3’s action results in several molecular and cellular effects. It suppresses angiogenesis by inhibiting the development of certain vessels . It also inhibits the production of c-di-AMP by ssDacA, significantly inhibiting the growth of several Gram-positive bacteria . Moreover, IPA-3 suppresses Ang II-induced apoptosis, intracellular ROS generation, inflammation, and endothelial tight junction (TJ) loss .

Action Environment

Environmental factors can influence the action, efficacy, and stability of IPA-3. For instance, the gut microbiota plays a crucial role in the metabolism of IPA-3 . Dietary factors can also influence the concentration of IPA-3 in the gut .

properties

IUPAC Name

1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAXLXKIAKIUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195311
Record name Bis(2-hydroxy-1-naphthyl) disulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-hydroxy-1-naphthyl) disulfide

CAS RN

42521-82-4
Record name 1,1′-Dithiobis[2-naphthalenol]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name IPA-3
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Record name Bis(2-hydroxy-1-naphthyl) disulfide
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Record name IPA-3
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Record name IPA-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is IPA-3, and what is its primary molecular target?

A1: IPA-3 (Bis(2-hydroxy-1-naphthyl) disulfide) is a small molecule inhibitor that specifically targets the group I p21-activated kinases (PAKs), particularly PAK1. [, , , ]

Q2: How does IPA-3 interact with PAK1 to exert its inhibitory effect?

A2: IPA-3 binds covalently to the autoregulatory domain of PAK1, mimicking its natural regulatory mechanism. This binding prevents the interaction between PAK1 and its upstream activator, Cell division control protein 42 homolog (Cdc42), thereby inhibiting PAK1 activation. [, ]

Q3: Is IPA-3 effective against pre-activated PAK1?

A3: Interestingly, IPA-3 demonstrates remarkable conformational specificity. It does not significantly bind to or inhibit pre-activated PAK1, highlighting its selectivity for the inactive conformation. []

Q4: What are the downstream consequences of PAK1 inhibition by IPA-3?

A4: IPA-3-mediated PAK1 inhibition disrupts various downstream signaling pathways crucial for cancer progression, including:

  • Suppression of Nuclear factor kappa B (NF-κB) activation: This leads to reduced expression of genes involved in cell proliferation, survival, and inflammation. []
  • Inhibition of Mitogen-activated protein kinases (MAPK) pathway: This affects cell growth, proliferation, and survival. []
  • Disruption of the WNT/β-catenin signaling pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. [, ]
  • Induction of apoptosis and cell cycle arrest: IPA-3 promotes programmed cell death and halts cell cycle progression in cancer cells. [, , ]

Q5: What is the molecular formula and weight of IPA-3?

A5: The molecular formula of IPA-3 is C20H14O2S2, and its molecular weight is 350.46 g/mol.

Q6: Is there spectroscopic data available for IPA-3?

A6: While the provided research papers do not delve into detailed spectroscopic characterization, information regarding its structure can be found in its chemical name, Bis(2-hydroxy-1-naphthyl) disulfide, and molecular formula.

Q7: What types of cancer cells have shown sensitivity to IPA-3 in vitro?

A7: IPA-3 has demonstrated efficacy against various cancer cell lines, including:

  • Prostate cancer: PC3 and DU145 cells. []
  • Triple-negative breast cancer (TNBC): MDA-MB-231, MDA-MB-468, MDA-MB-435. []
  • Hepatocellular carcinoma (HCC): H2M cells. [, ]
  • Cutaneous T-cell Lymphoma (CTCL): MyLa, HH, and Hut-78 cell lines. []
  • Colon Cancer: SW620, Colo 205, HT-29, HCT 116, and SW480 cell lines. []

Q8: Has IPA-3 shown efficacy in in vivo models of cancer?

A8: Yes, studies have reported that IPA-3 effectively inhibits tumor growth in vivo:

  • Prostate cancer: IPA-3 significantly limited tumor growth in prostate xenograft models. [, ]
  • HCC: IPA-3 treatment significantly reduced tumor growth rate and volume in a nude mouse xenograft model. []

Q9: Are there any clinical trials investigating the efficacy of IPA-3 in humans?

A9: The provided research papers do not mention ongoing clinical trials for IPA-3. Further research is necessary to evaluate its safety and efficacy in humans.

Q10: What are the limitations of IPA-3 as a potential therapeutic agent?

A10: Despite its promising preclinical results, some limitations of IPA-3 include:

  • Metabolic instability: Previous studies have highlighted the metabolic instability of free IPA-3, potentially limiting its bioavailability. []

Q11: What strategies are being explored to overcome the limitations of IPA-3?

A11:

  • Liposomal encapsulation: To address its metabolic instability, researchers have successfully encapsulated IPA-3 in sterically stabilized liposomes (SSL-IPA-3). This formulation demonstrated improved stability and efficacy in preclinical models. []
  • Combination therapies: Studies are exploring the synergistic potential of IPA-3 with other anticancer agents, such as tyrosine kinase inhibitors and conventional chemotherapy drugs. [, ]

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